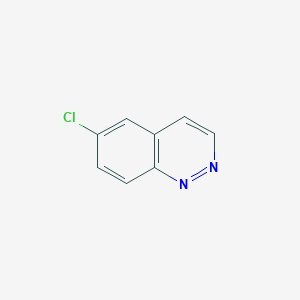

6-Chlorocinnoline

説明

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemistry

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. These compounds are of paramount importance in contemporary chemistry, largely due to their widespread presence in nature and their diverse biological activities. rsc.org They form the core structure of many natural products, including vitamins, alkaloids, and antibiotics. rsc.org

In the realm of medicinal chemistry, nitrogen heterocycles are particularly prominent. Approximately 60% of FDA-approved drugs contain a nitrogen heterocycle in their structure. mdpi.com This prevalence can be attributed to their ability to form hydrogen bonds with biological targets such as enzymes and receptors, a key interaction for therapeutic efficacy. nih.gov Their structural diversity and ability to be chemically modified allow for the fine-tuning of their pharmacological profiles. researchgate.net

Overview of the Cinnoline (B1195905) Scaffold in Academic Investigations

The cinnoline scaffold has garnered considerable attention in academic research due to its wide range of biological activities. pnrjournal.compnrjournal.com Although it is one of the less common benzodiazine isomers, research into its derivatives has been consistently growing. innovativejournal.inpnrjournal.com The synthesis of the cinnoline nucleus was first achieved by V. Richter in 1883. innovativejournal.in

Cinnoline and its derivatives have been investigated for various potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. ijariit.comresearchgate.net The versatility of the cinnoline ring system allows for the introduction of various substituents, leading to a wide array of compounds with distinct biological properties. ijariit.com This has made the cinnoline scaffold a "privileged scaffold" in the development of new drugs and materials. sioc-journal.cn

Scope and Research Focus on 6-Chlorocinnoline

This article will now narrow its focus to a specific derivative of the cinnoline family: this compound. This compound is characterized by the presence of a chlorine atom at the 6th position of the cinnoline ring. The introduction of this halogen atom can significantly influence the electronic properties and reactivity of the parent molecule, potentially leading to unique biological activities and applications.

The following table provides key identifiers for this compound:

| Identifier | Value |

| CAS Number | 17404-91-0 |

| Molecular Formula | C₈H₅ClN₂ |

| Molecular Weight | 164.59 g/mol |

Data sourced from

Research on this compound and its derivatives explores their synthesis, chemical reactivity, and potential applications. For instance, the chlorine substituent can serve as a handle for further chemical modifications through nucleophilic substitution reactions, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The following sections will delve into the known research findings concerning this specific chlorinated cinnoline derivative.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPNIMYLGTZTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627070 | |

| Record name | 6-Chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17404-91-0 | |

| Record name | 6-Chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Derivatization of the 6 Chlorocinnoline Scaffold

Nucleophilic Aromatic Substitution Reactions on Halogenated Cinnolines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated cinnolines. The reaction is facilitated by the electron-withdrawing nature of the diazine ring system, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comopenstax.org This process involves the addition of a nucleophile to the aromatic ring followed by the elimination of the halide leaving group. pressbooks.pub

The reactivity of substituted cinnolines in SNAr reactions is highly dependent on the position of the leaving group. The chloro-substituent at the C-4 position is particularly reactive due to the strong electron-withdrawing influence of the adjacent pyridazine (B1198779) nitrogens. ajrconline.org In contrast, substituents at the C-3, C-5, C-6, C-7, and C-8 positions are comparatively less reactive. ajrconline.org

Specifically for 6-chlorocinnoline, the chlorine atom is attached to the benzo-fused portion of the heterocycle. Its reactivity is lower than that of a chlorine atom at the C-4 position but is still sufficient for displacement by a range of strong nucleophiles. The electron-withdrawing effect of the N1-N2 diazine system, although attenuated at the C-6 position, still renders the carbon atom susceptible to nucleophilic attack.

Interactive Table 1: Reactivity Comparison of Chlorocinnoline Isomers in SNAr

| Position of Chlorine | Relative Reactivity | Rationale |

|---|---|---|

| 4 | High | Strong activation from adjacent nitrogen atoms (α-position). ajrconline.org |

| 3 | Moderate | Activation from the N-2 atom (α-position). ajrconline.org |

| 6 | Low to Moderate | Moderate activation from the diazine system (para-position to N-2). |

In cinnoline (B1195905) derivatives containing multiple halogen substituents, selective displacement can often be achieved by exploiting the inherent reactivity differences of each position. For instance, in a molecule like 4-bromo-6-chlorocinnoline, a nucleophile would preferentially attack the more activated C-4 position over the C-6 position. aksci.com This allows for sequential functionalization, where a stronger nucleophile or more forcing conditions could be used to displace the chlorine at C-6 after the bromine at C-4 has been substituted. Common nucleophiles used in these displacements include alkoxides, amines, and thiolates.

Reactivity at the Chloro-Substituted Position

Cross-Coupling Methodologies for Cinnoline Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for creating carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis. nobelprize.org These reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig aminations, can be applied to chloro-heterocycles like this compound. The general catalytic cycle involves an initial oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, and base is critical for achieving high efficiency, particularly with less reactive aryl chlorides. sigmaaldrich.com

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or ester) with an organic halide. libretexts.org This methodology is highly effective for the functionalization of this compound, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C-6 position. While aryl chlorides can be challenging substrates, the development of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), has enabled these transformations to proceed under relatively mild conditions. researchgate.net The successful coupling of the analogous 6-chloroquinoline (B1265530) suggests the viability of this approach for the this compound scaffold. researchgate.net

Interactive Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, XPhos Pd G2/G3 researchgate.net | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | XPhos, SPhos, RuPhos, Tri-tert-butylphosphine, dppf | Stabilizes the palladium center and promotes catalytic activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa | Activates the organoboron species for the transmetalation step. |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile, Water with surfactants | Solubilizes reactants and influences reaction rate and selectivity. |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) | Source of the organic group to be coupled. |

Palladium-Catalyzed Coupling Reactions

Electrophilic and Radical Functionalization Studies

While nucleophilic and cross-coupling reactions are dominant, electrophilic and radical pathways offer alternative strategies for derivatization.

The electron-deficient nature of the cinnoline ring generally deactivates it towards electrophilic aromatic substitution. Such reactions typically require harsh conditions and may proceed with low regioselectivity, often favoring positions on the carbocyclic ring that are least deactivated.

Radical functionalization, however, presents a more viable route. rsc.org The reaction of heterocycles with radical species, often generated under photolytic, thermal, or redox conditions, can lead to C-H or C-X functionalization. nih.gov For instance, radical addition to the C=N or C=C bonds of the heterocyclic system can generate new intermediates for further transformation. mdpi.com While specific studies on the radical functionalization of this compound are not extensively documented, methodologies developed for related nitrogen heterocycles, such as quinoxalines, suggest that radical alkylation or arylation could be feasible pathways for modifying the cinnoline core. mdpi.comchimia.ch

Regioselective Chemical Transformations of the Cinnoline Core

The this compound scaffold is a versatile building block in medicinal chemistry, primarily due to the reactivity of the chlorine atom at the C6 position. This halogen serves as a key functional handle for introducing a wide array of substituents through regioselective chemical transformations. The two principal pathways for the derivatization of the C6 position are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at this specific position on the cinnoline core.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position of the cinnoline ring is amenable to various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating new C-C, C-N, and C-O bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org The general mechanism for these transformations involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used cross-coupling method that pairs an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org Research on the closely related 6-bromo-4-chlorocinnoline (B1338510) scaffold demonstrates the viability of Suzuki coupling at the C6 position. In these examples, the C6-bromo group is selectively coupled with various arylboronic acids, leaving the C4-chloro group intact. This regioselectivity highlights the higher reactivity of the C6-halogen in this specific di-halogenated system under the given conditions. The reaction typically employs a palladium catalyst like Pd(dppf)Cl2 and a base such as sodium carbonate in a solvent mixture like dioxane and water. escholarship.org

Interactive Data Table: Suzuki-Miyaura Coupling of 6-Halocinnoline Derivatives escholarship.org

| Starting Material | Coupling Partner (Boronic Acid) | Catalyst / Base | Conditions | Product | Yield (%) |

| 6-Bromo-4-chlorocinnoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O, 80 °C, 16 h | 4-Chloro-6-(4-methoxyphenyl)cinnoline | 80 |

| 6-Bromo-4-chlorocinnoline | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O, 80 °C, 16 h | 4-Chloro-6-(3-methoxyphenyl)cinnoline | 75 |

| 6-Bromo-4-chlorocinnoline | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O, 80 °C, 16 h | 4-Chloro-6-(4-fluorophenyl)cinnoline | 78 |

| 6-Bromo-4-chlorocinnoline | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O, 80 °C, 16 h | 4-Chloro-6-(thiophen-2-yl)cinnoline | 65 |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org While specific examples starting with this compound are not detailed in the provided literature, studies on analogous systems like 6-chloro-diiodopurines show that regioselective Sonogashira coupling at a chloro-substituted position is feasible and can be controlled by the choice of catalyst and ligands. rsc.org This suggests that this compound could be effectively coupled with various terminal alkynes to produce 6-alkynylcinnoline derivatives.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org It allows for the introduction of primary and secondary amines at the C6 position of the cinnoline ring. The development of specialized phosphine (B1218219) ligands, such as XPhos, has expanded the scope of this reaction to include less reactive aryl chlorides. tcichemicals.com This makes it a highly relevant method for the synthesis of 6-aminocinnoline derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at C6 can also be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. In this two-step addition-elimination process, the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. beilstein-journals.org The electron-withdrawing nature of the cinnoline ring's nitrogen atoms helps to stabilize this intermediate, facilitating the reaction. The subsequent loss of the chloride ion restores the aromaticity and yields the substituted product.

This pathway is particularly effective for reactions with strong nucleophiles such as amines, alkoxides, and thiolates. libretexts.org For instance, heating this compound with an amine, either neat or in a suitable solvent, would be expected to yield the corresponding 6-aminocinnoline derivative. researchgate.netyoutube.com The reactivity of chlorocinnolines with amines and other nucleophiles has been noted in the broader chemical literature, supporting the viability of this approach for derivatizing the C6 position. researchgate.net

Advanced Research Applications of 6 Chlorocinnoline Derivatives

Cinnoline (B1195905) Scaffolds in Heterocyclic Synthesis and Transformations

The inherent structure of cinnoline, an isostere of quinoline (B57606) and isoquinoline, makes it an attractive core for the construction of more elaborate molecular architectures. msu.edu The presence of a chloro substituent at the 6-position provides a reactive handle for further chemical modifications, positioning 6-chlorocinnoline as a key building block. hoffmanchemicals.com

The cinnoline nucleus is actively used as a precursor for the synthesis of polycyclic fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the existing cinnoline core. For instance, research has demonstrated the formation of pyrazolocinnolines through the intramolecular cyclization of hydrazones derived from 3-acetyl-6-sulfonamido-cinnolin-4-ones. ajrconline.org In this multi-step synthesis, the cinnoline-4-one derivative is first reacted with hydrazines, such as phenylhydrazine, to furnish the corresponding pyrazolo[4,3-c]cinnoline derivatives. ajrconline.org

Another significant class of fused systems derived from the cinnoline scaffold includes pyrimidocinnolines. General synthetic strategies have been developed for creating 2,4-disubstituted pyrimido[5,4-c]cinnolines. researchgate.net These methods often begin with a suitable cinnoline precursor which undergoes cyclization reactions to yield the target fused system, such as 2,4-dimercaptopyrimido[5,4-c]cinnonlines, which can be further functionalized. researchgate.net These examples underscore the utility of the cinnoline scaffold in generating novel, complex fused-ring compounds with potential applications in materials science and medicinal chemistry.

Halogenated heterocycles, including this compound and its derivatives, are fundamental building blocks in synthetic organic chemistry. The chlorine atom acts as a leaving group, enabling a variety of cross-coupling and substitution reactions to introduce new functional groups and build molecular complexity.

A prominent example is the use of 6-bromo-4-chlorocinnoline (B1338510) as a key intermediate in the synthesis of a library of potential antiparasitic agents. acs.org The synthesis of this crucial building block is achieved through a multi-step process starting from o-aminoacetophenone, as detailed in the table below.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | o-Aminoacetophenone (13) | Bromination | 2-Amino-5-bromoacetophenone (14) | Introduction of a bromine atom at the 6-position of the final scaffold. |

| 2 | 2-Amino-5-bromoacetophenone (14) | Diazotization and in situ cyclization | 6-Bromocinnolin-4(1H)-one (15) | Formation of the core cinnolinone ring system. acs.org |

| 3 | 6-Bromocinnolin-4(1H)-one (15) | POCl₃, THF, reflux | 6-Bromo-4-chlorocinnoline (8a) | Chlorination of the 4-position to yield the reactive building block with an 85% yield (as a 10:1 mixture with 4,6-dichlorocinnoline). acs.org |

This di-halogenated cinnoline (8a) then serves as a versatile scaffold for introducing diverse side chains, typically via nucleophilic substitution at the more reactive C4-chloro position, to generate a wide array of complex heterocyclic molecules for biological screening. acs.org

Exploration of Fused Ring Systems

Investigations in Medicinal Chemistry Research

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities. msu.edu The this compound framework, in particular, has been utilized in the design and synthesis of novel bioactive compounds.

In the search for new treatments for parasitic diseases, researchers have designed and synthesized novel cinnoline-based scaffolds as potential protozoan growth inhibitors. acs.org Using a scaffold-hopping approach from known quinazoline-based kinase inhibitors, scientists identified the cinnoline ring as a promising alternative to probe the necessary positioning of the two nitrogen atoms for biological activity. acs.org

This strategy led to the synthesis of a series of 4-aminocinnoline derivatives. Starting from the 6-bromo-4-chlorocinnoline (8a) and the isomeric 7-bromo-4-chlorocinnoline (B2361020) (8c) building blocks, various substituted amine side chains were introduced at the C4 position. acs.org This work resulted in the identification of several potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria. Among these, compounds featuring piperazinyl and homopiperazinyl moieties (compounds 65–68) demonstrated significant antiplasmodial potency. acs.org

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For cinnoline-based derivatives, modifications to the substitution pattern on the heterocyclic core and the nature of the appended side chains have been shown to dramatically modulate biological activity. acs.orgnih.gov

In a study of antiplasmodial cinnoline derivatives, researchers found that the placement of the halogen substituent was critical for potency. acs.org Derivatives with a bromine atom at the 7-position were found to be significantly more potent than their 6-bromo counterparts. Furthermore, the nature of the basic amine in the side chain also played a key role. This is highlighted in the table below, which compares the activity of 6-bromo and 7-bromo cinnoline analogs against the drug-sensitive D6 strain of P. falciparum.

| Compound | Cinnoline Core Substitution | Side Chain Moiety | EC₅₀ (nM) vs. P. falciparum (D6 Strain) |

|---|---|---|---|

| 65 | 6-Bromo | Piperazinyl | 100 |

| 66 | 7-Bromo | Piperazinyl | 14 |

| 67 | 6-Bromo | Homopiperazinyl | 400 |

| 68 | 7-Bromo | Homopiperazinyl | 3 |

The data clearly shows that the 7-bromo isomers (66 and 68) are substantially more potent than the 6-bromo isomers (65 and 67). acs.org The most potent compound identified in this series, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine (NEU-1017, compound 68), exhibited an EC₅₀ value of just 3 nM, demonstrating that subtle structural modifications can lead to profound changes in biological efficacy. acs.org

The rational design of enzyme inhibitors involves using the knowledge of a biological target's structure and mechanism to create specific and potent modulators. slideshare.netnih.gov182.160.97 The cinnoline scaffold has been explored as a core for such inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular processes and established targets in cancer therapy. nih.govnih.gov

The design of novel antiparasitic agents based on the cinnoline scaffold serves as a practical example of this approach. acs.org Researchers hypothesized that because many kinetoplastid parasites are susceptible to kinase inhibitors, and the cinnoline ring is an isostere of known kinase-binding scaffolds like quinazoline (B50416), cinnoline derivatives could be designed as parasitic kinase inhibitors. acs.orgscielo.br The strategy was to replace the quinazoline core of a known inhibitor with the cinnoline heterocycle to test if the altered positioning of the ring nitrogens would maintain or improve binding and inhibitory activity. This scaffold-hopping strategy is a key tool in rational drug design. The subsequent synthesis of compounds like the highly potent antiplasmodial agent 68 (NEU-1017) validates this design hypothesis, suggesting that the cinnoline core can effectively mimic the interactions of other bicyclic heterocycles within the ATP-binding site of parasitic kinases. acs.org

Modulation of Biological Activity through Structural Modifications

Photochemical Behavior and Applications of this compound Derivatives

The inherent photochemical reactivity of the cinnoline scaffold, stemming from its diazine core, has prompted significant research into its light-induced behaviors and applications. These investigations span from fundamental photophysical characterizations to the design of sophisticated, light-responsive molecular systems.

Photophysical Properties of Cinnoline Derivatives

The photophysical properties of heterocyclic compounds are critical for their application in materials science and bio-imaging. beilstein-journals.orgmdpi.com While the parent cinnoline molecule is generally characterized by weak fluorescence due to non-radiative deactivation pathways like the photoisomerization of the internal azo bond, strategic modifications can induce significant luminescence. scispace.com

A notable example is the development of a fused-ring cinnoline/naphthalimide hybrid, termed "CinNapht," which functions as a donor-acceptor system. rsc.orgrsc.org This structural fusion effectively mitigates the non-radiative decay typical of cinnolines and gives rise to a fluorophore with a significant fluorescence quantum yield (Φf), which can reach up to 0.33. scispace.comrsc.orgrsc.org The photophysical characteristics of this derivative are highly sensitive to the solvent environment, exhibiting a strong solvatochromic effect with emission colors ranging from green to red. rsc.orgrsc.org This behavior is indicative of an intramolecular charge transfer (ICT) character, a desirable property for fluorescent probes. rsc.org

The table below summarizes the key photophysical data for a representative CinNapht derivative in various solvents, illustrating its potential as a tunable fluorophore. chemrxiv.org

| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Toluene | 466 | 543 | 3075 | 0.17 |

| Chloroform | 473 | 567 | 3571 | 0.29 |

| Dichloromethane (DCM) | 475 | 580 | 3851 | 0.33 |

| Acetonitrile | 469 | 613 | 4921 | 0.03 |

| Ethanol | 470 | 619 | 5109 | 0.01 |

Photoswitchable Cinnoline Systems and Photopharmacological Concepts

Photopharmacology is an emergent field that utilizes light to control the activity of bioactive molecules, offering precise spatiotemporal command over biological processes. rsc.orgnih.gov This is often achieved by incorporating a photoswitchable molecule, such as an azobenzene, into a drug's structure. rsc.org The cinnoline core, which contains an azobenzene-like N=N bond, is an inherently attractive scaffold for developing photoswitchable agents. scispace.comresearchgate.net

The principle relies on the reversible photoisomerization of a molecule between two forms, typically a thermally stable trans isomer and a metastable cis isomer, which possess different geometries and, consequently, different biological activities. rsc.org This light-induced change allows a drug to be switched 'on' or 'off' at a specific site, minimizing off-target effects. rsc.org

A specific application of this concept involves a cinnoline-puromycin analog. In this system, an ortho-nitrophenylalanine moiety is used as a phototrigger. Irradiation with 365 nm light induces a cyclization reaction that produces a deactivated cinnoline-puromycin compound. rsc.org This process demonstrates how photochemical transformations can be harnessed to control the function of a biologically active molecule containing a cinnoline ring, representing a valuable strategy for mechanistic studies and potential therapeutic applications. rsc.org The development of such systems leverages the foundational principles of photochemistry to create sophisticated, light-regulated tools. rsc.orgnih.gov

Photochemical Cyclization and Rearrangement Reactions

The cinnoline ring system can be synthesized and modified through various photochemical reactions. A primary method is the photochemical cyclodehydrogenation of substituted azobenzenes. publish.csiro.au Research has demonstrated that irradiating substituted azobenzenes, including those with chloro, iodo, or carboxy groups, in a sulfuric acid medium leads to the formation of the corresponding benzo[c]cinnoline (B3424390) derivatives. publish.csiro.au This reaction is particularly relevant to this compound, as studies on 2-substituted azobenzenes have shown that cyclization can proceed with the ejection of the substituent, including chloro groups, to yield the parent benzo[c]cinnoline alongside the expected 4-substituted product. publish.csiro.au

Another advanced photochemical transformation is the net C-to-N exchange of quinolines to produce cinnolines. nih.gov This "scaffold hop" strategy involves the photochemical rearrangement of quinoline N-oxides into 3,1-benzoxazepines, which can then be chemically converted into the cinnoline core. nih.gov Such rearrangement reactions represent powerful tools in synthetic chemistry for accessing novel heterocyclic frameworks from readily available precursors. nih.govscirp.org These photochemical methods highlight the versatility of light-induced reactions in both forming and transforming the fundamental cinnoline structure.

Catalytic Transformations and Cinnoline-Based Catalysts

Cinnoline derivatives are significant in the field of catalysis, serving both as targets for advanced synthetic methods and as components of catalytic systems. Their unique electronic and structural properties make them valuable in the development of selective organic transformations.

Cinnoline Derivatives as Ligands or Precursors in Catalysis

The nitrogen-containing heterocyclic structure of cinnoline makes it and its isomers suitable for use as ligands in transition metal catalysis. iucr.org The nitrogen atoms can coordinate to a metal center, influencing its catalytic activity and selectivity. Patent literature describes the potential inclusion of the cinnoline ring in novel, electron-rich bidentate ligands designed for transition metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. google.com Such ligands are crucial for improving the efficiency and substrate scope of catalytic processes. google.com Benzopyridazines, a class of compounds that includes cinnolines, have found applications as ligands in transition metal catalysis and in the development of optical materials. iucr.org

Participation in Selective Organic Transformations

The cinnoline scaffold is often constructed through highly selective, metal-catalyzed organic transformations. These synthetic strategies frequently involve the C–H activation and functionalization of precursors. rsc.orgrsc.org For example, rhodium(III)-catalyzed coupling of azo substrates with α-diazocarbonyl compounds provides an efficient route to cinnoline derivatives under mild conditions. rsc.org Similarly, palladium-catalyzed cascade annulation of pyrazolones with aryl iodides has been developed to access benzo[c]cinnoline derivatives. acs.org These methods demonstrate the formation of the cinnoline ring system through precise, catalyzed bond-forming events.

Beyond being a synthetic target, the cinnoline framework can participate directly in reactions. An azo-Povarov reaction, a type of [4+2] cycloaddition, has been developed where N-carbonyl aryldiazenes (which are structurally related to the core of cinnolines) react with alkenes to construct fused cinnoline derivatives. rsc.org This uncatalyzed reaction highlights the inherent reactivity of the diazene (B1210634) component of the cinnoline system in selective organic transformations. rsc.org

Biocatalytic Approaches Involving Cinnolines

Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations on organic compounds. interesjournals.org This approach is gaining traction as a green and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. interesjournals.orgmdpi.com In the context of cinnoline chemistry, biocatalytic methods are an emerging area of interest, focusing on the metabolism and enzymatic modification of the cinnoline core and its derivatives. Research in this field, while not extensive, has demonstrated the potential of microorganisms and isolated enzymes to effect various transformations on cinnolines and related azaaromatic scaffolds.

The biotransformation of xenobiotics, including heterocyclic compounds, typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) through oxidation, reduction, or hydrolysis. mhmedical.comvedantu.com Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. mhmedical.com

Microbial transformation studies have shown that fungi are capable of metabolizing the parent cinnoline ring system. For instance, cultures of Cunninghamella elegans and Aspergillus niger have been observed to oxidize cinnoline, yielding a mixture of cinnoline 1-oxide and cinnoline 2-oxide. oup.com In these studies, the fungi converted 2–10% of the supplied cinnoline into its N-oxide products, demonstrating the feasibility of microbial N-oxidation of the cinnoline core. oup.com

While direct biocatalytic studies on this compound are not widely reported, research on analogous compounds provides insights into potential enzymatic modifications. The metabolism of structurally similar quinolines has been investigated more thoroughly. For example, bacteria such as Pseudomonas diminuta and Bacillus circulans have been shown to degrade quinoline and 6-hydroxyquinoline. nih.gov These metabolic pathways often involve initial hydroxylation reactions. nih.gov Furthermore, monoamine oxidase from Pseudomonas putida KT2440 has been successfully employed for the oxidative dehydroaromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines with high yields. rsc.org This suggests that oxidoreductases could potentially be used to modify reduced cinnoline precursors.

Engineered enzymes also present a promising avenue for the selective functionalization of cinnoline derivatives. interesjournals.org Advances in protein engineering have led to the development of biocatalysts with expanded substrate ranges and novel reactivities. interesjournals.orgnih.gov For example, engineered proline hydroxylases have been developed that are capable of hydroxylating a variety of heterocyclic compounds, with cinnoline listed among the potential substrates. google.comgoogle.com Such enzymes could theoretically be applied to introduce hydroxyl groups at specific positions on the this compound scaffold, a key step in the synthesis of many biologically active molecules.

The table below summarizes the types of biocatalytic reactions that have been observed with cinnoline and related azaaromatic compounds, highlighting the microorganisms and enzymes involved.

| Substrate Class | Microorganism/Enzyme | Reaction Type | Product(s) | Reference(s) |

| Cinnoline | Cunninghamella elegans, Aspergillus niger | N-oxidation | Cinnoline 1-oxide, Cinnoline 2-oxide | oup.com |

| Tetrahydroquinolines | Pseudomonas putida KT2440 (Monoamine Oxidase) | Dehydrogenation | Quinolines | rsc.org |

| Quinoline / 6-Hydroxyquinoline | Pseudomonas diminuta, Bacillus circulans | Degradation / Hydroxylation | 2-Oxo-1,2-dihydroquinoline, 6-Hydroxy-2-oxo-1,2-dihydroquinoline | nih.gov |

| Heterocyclic Compounds (general) | Engineered Proline Hydroxylases | Hydroxylation | Hydroxylated heterocycles | google.comgoogle.com |

These examples underscore the potential for developing biocatalytic routes for the synthesis and modification of cinnoline derivatives. Future research may focus on screening for novel microbial strains or engineering specific enzymes to functionalize the this compound molecule, providing an environmentally benign toolkit for generating advanced pharmaceutical intermediates.

Computational and Theoretical Studies on 6 Chlorocinnoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods are used to predict molecular structure, spectroscopic characteristics, and electronic properties, offering deep insights into chemical behavior. scirp.org

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.orgaimspress.com It is based on the principle that the energy of a system can be determined from its electron density. wikipedia.org DFT is widely applied due to its balance of computational cost and accuracy, making it a versatile tool in computational chemistry. wikipedia.org

In the study of cinnoline (B1195905) derivatives, DFT calculations are employed to understand how substituents influence the electronic properties of the core ring system. For halogenated cinnolines similar to 6-chlorocinnoline, DFT has been used to analyze the electron-withdrawing effects of substituents like chlorine and bromine. vulcanchem.com These calculations reveal that halogen atoms polarize the aromatic system and can reduce the electron density at the nitrogen atoms, which may enhance the molecule's electrophilic reactivity. vulcanchem.com The functional hybrid B3LYP is a commonly used method in these quantum chemical calculations. nih.gov

Table 1: Physicochemical Properties of a Cinnoline Analog This table presents calculated data for 7-Bromo-3-chlorocinnoline, an isomer of the target compound, illustrating typical parameters derived from computational analysis.

| Property | Value | Source |

| Molecular Weight | 243.49 g/mol | vulcanchem.com |

| Partition Coefficient (LogP) | 2.8 | vulcanchem.com |

| IUPAC Name | 7-bromo-3-chlorocinnoline | vulcanchem.com |

| Canonical SMILES | C1=CC(=CC2=NN=C(C=C21)Cl)Br | vulcanchem.com |

This data is for a related isomer and is presented for illustrative purposes.

A key application of computational chemistry is the prediction of molecular geometry—the three-dimensional arrangement of atoms, including bond lengths and angles. wikipedia.org These geometries can be calculated using ab initio quantum chemistry methods with high accuracy. wikipedia.org Various spectroscopic and diffraction methods are used experimentally to determine molecular geometry, and computational predictions serve as a powerful complement to this data. wikipedia.org

For complex molecules, computational methods can predict spectroscopic characteristics. spectroscopyonline.com In compounds analogous to this compound, such as other halogenated cinnolines, ¹H-NMR spectra are predicted to show deshielded aromatic protons in the vicinity of the halogen substituents. vulcanchem.com DFT methods, combined with appropriate basis sets, have proven effective in simulating the structural and vibrational properties of molecules. spectroscopyonline.com For instance, studies on other compounds have shown that methods like M06-2X/6-311++G(d,p) can be superior for simulating molecular structure. spectroscopyonline.com

Table 2: Predicted Molecular Geometry Parameters for Cinnoline Derivatives The following table shows calculated geometric parameters for various 4-substituted cinnolines, demonstrating the type of data obtained through computational optimization at the HF/6-311G(d,p) level. ajchem-a.com

| Molecule | Substituent (G) | r(N=N) (Å) | r(C=N) (Å) | Φ(GCCN) (°) |

| 1 | -H | 1.265 | 1.309 | 180.0 |

| 2 | -F | 1.264 | 1.310 | 180.0 |

| 3 | -Cl | 1.264 | 1.311 | 180.0 |

| 4 | -Br | 1.264 | 1.311 | 180.0 |

| 5 | -CH₃ | 1.265 | 1.310 | 180.0 |

| 6 | -OH | 1.265 | 1.311 | 180.0 |

| 7 | -NH₂ | 1.266 | 1.310 | 180.0 |

Source: Adapted from Rezvan, V.H. (2022). ajchem-a.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is viewed as nucleophilic, while the LUMO is considered electrophilic. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), provides insight into the chemical stability and reactivity of a molecule. ajchem-a.com

Computational studies on cinnoline and its 4-substituted derivatives have investigated these frontier orbitals. ajchem-a.com The energies of the HOMO and LUMO, and the corresponding energy gap, are calculated to understand the charge transfer characteristics within the molecules. ajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The presence of different substituents on the cinnoline ring can modulate these energy levels and, consequently, the molecule's electronic properties. ajchem-a.com

Table 3: Calculated Frontier Molecular Orbital Energies for 4-Substituted Cinnolines (Gas Phase) Energies are calculated at the HF/6-311G(d,p) level of theory.

| Molecule | Substituent (G) | E(HOMO) (eV) | E(LUMO) (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| 1 | -H | -9.60 | 1.10 | 10.70 |

| 2 | -F | -9.71 | 1.01 | 10.72 |

| 3 | -Cl | -9.70 | 0.81 | 10.51 |

| 4 | -Br | -9.61 | 0.73 | 10.34 |

| 5 | -CH₃ | -9.31 | 1.18 | 10.49 |

| 6 | -OH | -9.23 | 1.13 | 10.36 |

| 7 | -NH₂ | -8.78 | 1.24 | 10.02 |

Source: Adapted from Rezvan, V.H. (2022). ajchem-a.com

Predictions of Spectroscopic Parameters and Molecular Geometries

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces and identify key intermediates and transition states. rsc.org This predictive capability can guide the development of new synthetic methods. rsc.org

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the "activated complex" or transition state—the highest energy point along a reaction coordinate. wikipedia.org The energy required to reach this state from the reactants is the activation energy (ΔG‡). uky.edu Reactions with lower activation energies proceed faster. uky.edu

Quantum chemical calculations are used to locate the geometry of transition states and compute their energy relative to reactants and products. reddit.com This allows for the theoretical prediction of activation energy barriers. uky.edureddit.com Such calculations are critical for comparing different potential reaction pathways and understanding why one might be favored over another. While specific transition state calculations for reactions involving this compound are not detailed in the provided sources, this methodology represents the standard theoretical approach for investigating its reactivity.

Solvents can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comnumberanalytics.com Polar solvents, for example, can stabilize charged transition states, thereby accelerating reaction rates. numberanalytics.compsgcas.ac.in

Computational models can account for these environmental effects. A common approach is the use of a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. ajchem-a.comchemrxiv.org This method was utilized in theoretical studies of other cinnoline derivatives to evaluate their properties in solvents like water and ethanol. ajchem-a.com By calculating the energies of species along a reaction pathway in the presence of different solvent models, chemists can analyze how the solvent alters the potential energy surface and potentially changes the preferred reaction mechanism. numberanalytics.com

Transition State Calculations and Activation Energy Barriers

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

The exploration of the chemical space around the cinnoline scaffold is critical for the development of new therapeutic agents. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide powerful frameworks for understanding how modifications to the chemical structure of this compound and its analogs influence their biological activity. researchgate.net These methodologies aim to establish a correlation between the physicochemical properties of molecules and their pharmacological effects, thereby guiding the rational design of more potent and selective compounds. researchgate.netwikipedia.org

Development of Molecular Descriptors for Cinnoline Analogs

The foundation of any QSAR model lies in the numerical representation of molecular structures through descriptors. wikipedia.org For cinnoline analogs, a variety of molecular descriptors can be calculated to capture their structural and physicochemical properties. These descriptors are broadly categorized and are crucial for building robust predictive models. researchgate.netfrontiersin.org

Key Categories of Molecular Descriptors:

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe aspects like size, shape, and branching. Examples include the distance/detour ring index of various orders (e.g., D/Dr05, D/Dr06) and molecular path counts (e.g., MPC06). nih.gov

Geometrical Descriptors: These 3D descriptors consider the spatial arrangement of atoms. WHIM (Weighted Holistic Invariant Molecular) and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors are examples that account for the position of substituents in the molecular space. researchgate.net

Physicochemical Descriptors: These descriptors quantify properties like lipophilicity (logP), topological polar surface area (TPSA), and molecular weight. frontiersin.org Online tools such as Molinspiration and SwissADME are often used for their calculation. frontiersin.org

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and charge distributions.

The selection of appropriate descriptors is a critical step in QSAR model development. mdpi.com For instance, in a study of diarylaniline derivatives, topological descriptors were computed using software like ACD/ChemSketch and ChemBioOffice to establish a relationship with their anti-HIV-1 activity. chemmethod.com Similarly, for a series of pyran-linked phthalazinone-pyrazole hybrids, descriptors related to molecular flexibility, complexity, and shape index were calculated to assess their drug-likeness. frontiersin.org

Table 1: Examples of Molecular Descriptors Used for Cinnoline Analogs and Related Heterocycles

| Descriptor Category | Specific Descriptor Example | Information Encoded |

| Topological | Distance/Detour Ring Index (D/Dr06) | Describes the topology and branching of the ring system. nih.gov |

| Topological | Molecular Path Count (MPC06) | Quantifies the number of paths of a certain length in the molecular graph. nih.gov |

| Geometrical | WHIM Descriptors | Reflects the 3D shape and distribution of atoms in space. researchgate.net |

| Physicochemical | LogP | Measures the lipophilicity or hydrophobicity of the molecule. frontiersin.org |

| Physicochemical | TPSA (Topological Polar Surface Area) | Indicates the polar surface area, related to drug transport properties. frontiersin.org |

Computational Approaches for Activity Prediction and Lead Optimization

Computational methods are integral to modern drug discovery, offering a time- and cost-effective means to predict the biological activity of novel compounds and to optimize lead structures. taylorandfrancis.com These approaches can be broadly classified into ligand-based and structure-based methods. researchgate.net

Ligand-Based Methods: When the 3D structure of the biological target is unknown, ligand-based methods are employed. These rely on the principle that similar molecules exhibit similar biological activities. wikipedia.org QSAR models are a prime example of ligand-based approaches. wikipedia.org By establishing a mathematical relationship between the molecular descriptors of a series of compounds and their known activities, these models can predict the activity of new, untested analogs. wikipedia.org Multiple Linear Regression (MLR) is a common statistical technique used to develop QSAR models, where a linear equation correlates a set of descriptors with biological activity. mdpi.comchemmethod.com

Structure-Based Methods: When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods, such as molecular docking, become invaluable. frontiersin.org Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govnih.gov This provides crucial insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding, guiding the modification of lead compounds to enhance their potency and selectivity. researchgate.netnih.gov For example, molecular docking studies on pyran-linked phthalazinone-pyrazole hybrids helped to understand their interaction with the human serine hydroxymethyltransferase 2 (SHMT2) protein. frontiersin.org

The process of lead optimization involves iterative cycles of computational design, chemical synthesis, and biological testing to improve the properties of a lead compound. nih.gov Computational tools are used to predict not only the biological activity but also the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed molecules. taylorandfrancis.comresearchgate.net

Table 2: Computational Approaches in Drug Discovery

| Approach | Description | Application |

| QSAR | Establishes a statistical relationship between molecular descriptors and biological activity. wikipedia.org | Activity prediction for new compounds. wikipedia.org |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. nih.gov | Understanding binding interactions and guiding lead optimization. researchgate.netnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. frontiersin.org | Virtual screening and design of new scaffolds. frontiersin.org |

| Virtual Screening | Computationally screens large libraries of compounds against a target. researchgate.net | Identification of initial hit compounds. researchgate.net |

Machine Learning and Artificial Intelligence in SAR Studies

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized SAR and QSAR studies. sjp.ac.lkresearchgate.net These advanced computational techniques can handle large and complex datasets, uncovering intricate patterns and relationships that may be missed by traditional statistical methods. sjp.ac.lknih.gov

Several machine learning algorithms are employed in drug discovery:

Support Vector Machines (SVM): A powerful classification and regression method used to build predictive models. For instance, an SVM model was successfully developed to classify benzo[c]phenanthridine (B1199836) analogues based on their topoisomerase-I inhibitory activity. nih.gov In another study, an SVM model built with MACCS fingerprints achieved a prediction accuracy of 92.68% for a set of CDK4 inhibitors. rsc.org

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. RF can also be used for feature selection, identifying the most relevant molecular descriptors for a given activity. nih.gov

Artificial Neural Networks (ANN): Inspired by the structure of the human brain, ANNs are capable of modeling highly complex and non-linear relationships between molecular structure and activity. nih.gov A study on diarylaniline analogues demonstrated that an ANN model provided more effective predictions of anti-HIV-1 activity compared to MLR and MNLR models. chemmethod.com

Deep Neural Networks (DNN): A more advanced form of ANN with multiple hidden layers, capable of learning from vast amounts of data. rsc.org

These AI and ML models are used for a wide range of applications in drug discovery, including predicting the biological activity of compounds, identifying potential drug candidates, and optimizing their properties. sjp.ac.lk They can analyze large chemical databases to identify novel scaffolds and predict ADMET properties, significantly accelerating the drug development pipeline. taylorandfrancis.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. mun.ca Conformational analysis aims to identify the stable, low-energy conformations of a molecule, as these are the ones most likely to interact with a biological target. mun.canih.gov Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules over time. nih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov By simulating a molecule in a virtual environment (e.g., in a solvent like water), researchers can observe its dynamic behavior, including conformational changes, flexibility, and interactions with its surroundings. mun.canih.gov This provides a detailed picture of the molecule's behavior at the atomic level. nih.gov

For flexible molecules, identifying all relevant conformations can be challenging. mdpi.com Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and metadynamics, can be used to overcome energy barriers and more efficiently sample the conformational space. mun.camdpi.com The resulting trajectories from MD simulations can be analyzed to identify the most probable and therefore lowest energy conformations. mun.ca

In the context of this compound and its analogs, MD simulations can be used to:

Determine the preferred conformation of the molecule in solution. mun.ca

Study how different substituents affect the conformational preferences of the cinnoline ring system.

Simulate the binding of a cinnoline derivative to its target protein, providing insights into the stability of the protein-ligand complex and the key interactions involved. nih.gov

Analyze the conformational changes that occur in the target protein upon ligand binding. mdpi.com

The insights gained from conformational analysis and MD simulations are crucial for understanding the structural basis of a molecule's activity and for designing new compounds with improved binding affinity and efficacy. mun.ca

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of the cinnoline (B1195905) core and its derivatives is an area of ongoing innovation. While classic methods exist, emerging research focuses on improving efficiency, selectivity, and environmental compatibility. One reported synthetic route to 6-chlorocinnoline involves a ring-enlargement strategy, providing a moderate yield of the target compound. thieme-connect.de Other methodologies have been developed for substituted this compound analogues. For instance, the reaction of 2-amino-5-chloro-benzaldehydes can yield 3-acetyl-6-chlorocinnoline and 3-carbethoxy-6-chlorocinnoline. researchgate.net

Future efforts are directed toward "green" chemistry principles. This includes the development of one-pot, multi-component reactions that reduce waste and improve atom economy. researchgate.net The use of microwave-assisted synthesis is another avenue being explored to accelerate reaction times and improve yields for related heterocyclic systems. researchgate.net The development of catalytic processes that avoid stoichiometric, and often harsh, reagents is a primary goal. For example, replacing reagents like phosphorus oxychloride or strong acids with more benign catalytic systems would represent a significant advance.

| Synthetic Target | Key Precursors/Reagents | Notes |

| This compound | N'-(2-Chloro-6-nitrophenyl)-N,N-dimethylformimidamide, Sodium Hydride, TsNHNH2 | Ring enlargement methodology. thieme-connect.de |

| 3-Acetyl-6-chlorocinnoline | 2-Amino-5-chloro-benzaldehyde | Cyclization reaction. researchgate.net |

| 3-Carbethoxy-6-chlorocinnoline | 2-Amino-5-chloro-benzaldehyde | Cyclization reaction. researchgate.net |

| 4,6-Dichlorocinnoline (B3150008) | 6-Chloro-4-mercaptocinnoline, Chlorine | Oxidation/chlorination reaction. researchgate.net |

Exploration of Undiscovered Reactivity and Selectivity

The reactivity of the this compound scaffold is largely dictated by the electron-deficient nature of the diazine ring and the presence of the chlorine substituent. The chlorine atom is a versatile handle for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. While not extensively documented specifically for this compound, its reactivity can be inferred from similar heterocyclic systems. It is anticipated to be an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of aryl, heteroaryl, amino, and alkyl groups at the C6 position.

A significant future direction is the exploration of direct C-H bond functionalization. researchgate.net Modern rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully used to synthesize diverse cinnoline structures. researchgate.net Applying these cutting-edge techniques to this compound could unlock novel transformations, allowing for selective functionalization of the carbocyclic ring without the need for pre-installed directing groups, thus providing regioselective access to previously inaccessible derivatives. researchgate.net The inherent electronics of the cinnoline ring, with two adjacent nitrogen atoms, also suggest unexplored potential in coordination chemistry and organometallic catalysis.

Advanced In Situ Spectroscopic Characterization

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques, such as ReactIR (Infrared), Raman, and process NMR (Nuclear Magnetic Resonance) spectroscopy, offer the ability to monitor reactions in real-time. These methods can identify reactive intermediates, determine kinetic profiles, and provide mechanistic insights that are unattainable through traditional offline analysis.

For this compound, applying these techniques to its synthesis or subsequent functionalization reactions (e.g., palladium-catalyzed couplings) could be transformative. For instance, in situ spectroscopy could help elucidate the precise roles of catalysts, ligands, and additives, leading to more rational reaction development. Characterizing the formation and consumption of intermediates in complex catalytic cycles would enable researchers to overcome challenges such as catalyst deactivation or the formation of unwanted byproducts, ultimately leading to more robust and efficient chemical processes.

High-Throughput Screening and Combinatorial Chemistry Approaches

The this compound core is an attractive scaffold for the generation of chemical libraries for drug discovery and materials science. The reactivity of the chlorine atom makes it an ideal anchor point for combinatorial chemistry. By employing parallel synthesis techniques, the single this compound starting material can be rapidly converted into a large library of analogues, each bearing a different substituent introduced via cross-coupling or nucleophilic substitution reactions.

These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities or material properties. For example, screening against a panel of protein kinases, a common target for cinnoline-based inhibitors, could rapidly identify new lead compounds for anticancer therapies. Similarly, screening for photophysical properties could uncover novel fluorophores or organic light-emitting diode (OLED) materials. researchgate.net This combination of combinatorial synthesis and HTS accelerates the discovery process, enabling the exploration of a vast chemical space in a time- and resource-efficient manner.

Synergistic Integration of Experimental and Computational Research

The partnership between experimental chemistry and computational modeling is a powerful paradigm for modern chemical research. Computational tools, particularly Density Functional Theory (DFT), can provide profound insights into the structure, properties, and reactivity of molecules like this compound. For the cinnoline ring system, calculations have already been used to determine electron densities and predict sites of reactivity, such as the observation that protonation and alkylation occur at the N2-position due to steric hindrance at N1. thieme-connect.de

This synergy can be leveraged to:

Predict Reactivity: Model various cross-coupling reactions to predict which catalytic systems will be most effective for functionalizing the C6 position.

Elucidate Mechanisms: Map out the entire energy landscape of a reaction, such as a Rh-catalyzed C-H activation, to understand the role of the catalyst and predict regioselectivity. researchgate.net

Guide Experimental Design: Computationally screen virtual libraries of this compound derivatives to prioritize the synthesis of candidates with the highest probability of possessing desired properties, saving significant experimental effort.

Experimental results, in turn, serve to validate and refine the computational models, leading to an increasingly accurate predictive capability. This iterative cycle of prediction, synthesis, and testing accelerates the pace of discovery and deepens the fundamental understanding of the chemical system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。